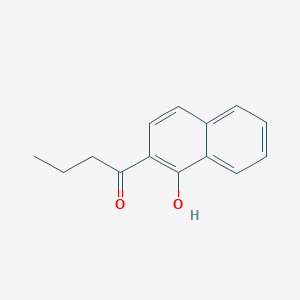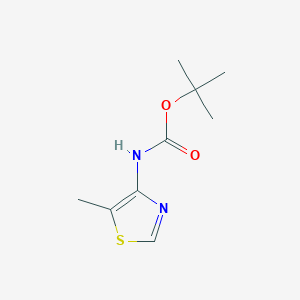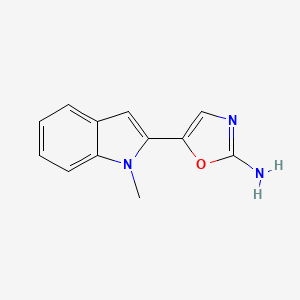![molecular formula C8H9ClN4O B11889112 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-1-isopropil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal e investigación farmacéutica. Su estructura única, que incluye un sustituyente cloro y un grupo isopropilo, contribuye a sus propiedades químicas y actividades biológicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-1-isopropil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona generalmente implica la ciclación de precursores apropiados. Un método común comienza con 2-amino-4,6-dicloropirimidina-5-carbaldehído, que se somete a ciclación con hidrato de hidracina para formar el núcleo de pirazolopirimidina . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar el proceso de ciclación.
Métodos de Producción Industrial
Para la producción a escala industrial, a menudo se emplean procesos de fabricación continua para garantizar la coherencia y la eficiencia. Estos procesos pueden implicar el uso de reactores de flujo y sistemas automatizados para controlar con precisión los parámetros de reacción . La escalabilidad de estos métodos permite la producción de grandes cantidades del compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-1-isopropil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El sustituyente cloro puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y condiciones utilizados.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Estas reacciones generalmente ocurren en condiciones básicas o en presencia de catalizadores.
Oxidación y Reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden utilizar para la oxidación y la reducción, respectivamente.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la sustitución del grupo cloro por una amina puede producir derivados amino, mientras que la oxidación puede producir derivados oxo.
Aplicaciones Científicas De Investigación
6-Cloro-1-isopropil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona tiene una amplia gama de aplicaciones en investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como inhibidor de quinasas, especialmente dirigido a CDK2, que está involucrado en la regulación del ciclo celular.
Estudios Biológicos: Se utiliza en estudios para comprender sus efectos en los procesos celulares, incluyendo la apoptosis y la progresión del ciclo celular.
Desarrollo Farmacéutico: El compuesto sirve como una estructura principal para desarrollar nuevos fármacos con propiedades anticancerígenas y antiinflamatorias.
Síntesis Química: Se utiliza como intermedio en la síntesis de moléculas y derivados más complejos para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-1-isopropil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de CDK2, se une al sitio activo de la enzima, evitando su interacción con la ciclina A2 y, por lo tanto, inhibiendo la progresión del ciclo celular . Esta inhibición puede conducir a la apoptosis en las células cancerosas, lo que la convierte en una candidata prometedora para la terapia anticancerígena .
Comparación Con Compuestos Similares
Compuestos Similares
6-Cloro-1H-pirazolo[3,4-d]pirimidina: Carece del grupo isopropilo pero comparte el sustituyente cloro y la estructura central.
1-Isopropil-3-(prop-1-en-2-il)-1H-pirazolo[3,4-d]pirimidin-4-amina: Contiene un grupo prop-1-en-2-il adicional, que altera sus propiedades químicas y actividad biológica.
Singularidad
6-Cloro-1-isopropil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es única debido a su combinación específica de sustituyentes, que confieren reactividad química y actividad biológica distintivas. La presencia de los grupos cloro e isopropilo mejora su potencial como intermedio versátil en la síntesis química y como molécula bioactiva en química medicinal.
Propiedades
Fórmula molecular |
C8H9ClN4O |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
6-chloro-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClN4O/c1-4(2)13-6-5(3-10-13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H,11,12,14) |
Clave InChI |
PEFKACKXDIWDIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=N1)C(=O)NC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)








![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)

![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)
